5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde: is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, biphenyl compounds are used in the production of polymers, dyes, and other specialty chemicals. The unique functional groups of 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde may make it useful in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5’-Acetyl-2’-chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific interactions with molecular targets. For example, if used in a biological context, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets would require further research to elucidate .
Comparison with Similar Compounds
- 2-Chloro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde
- 5’-Acetyl-3-methyl-[1,1’-biphenyl]-4-carbaldehyde
- 5’-Acetyl-2’-chloro-[1,1’-biphenyl]-4-carbaldehyde
Comparison: For instance, the presence of both acetyl and chloro groups can influence its behavior in substitution reactions, making it more versatile for synthetic applications .
Properties
Molecular Formula |
C16H13ClO2 |
---|---|
Molecular Weight |
272.72 g/mol |
IUPAC Name |
4-(5-acetyl-2-chlorophenyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C16H13ClO2/c1-10-7-13(3-4-14(10)9-18)15-8-12(11(2)19)5-6-16(15)17/h3-9H,1-2H3 |
InChI Key |
ZVVGNAALFBXAST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)C)Cl)C=O |
Origin of Product |
United States |
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